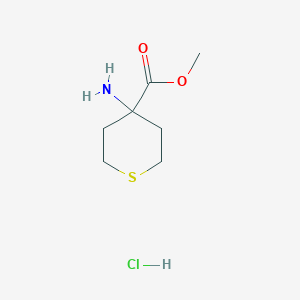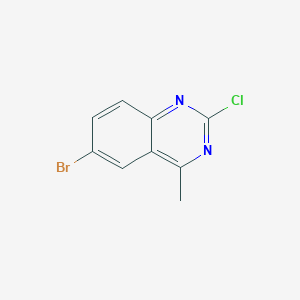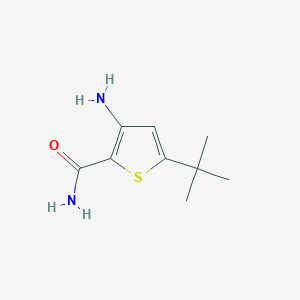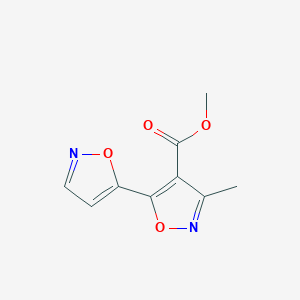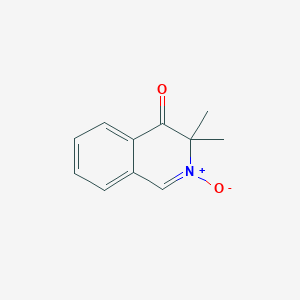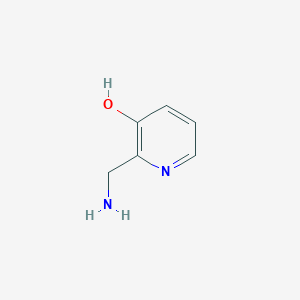
2-(Aminomethyl)pyridin-3-ol
説明
Synthesis Analysis
The synthesis of 2-(Aminomethyl)pyridin-3-ol-related compounds involves various chemical pathways, including asymmetric synthesis for potential glycosidase inhibitors and the development of antimicrobial properties through oligomer and monomer/metal complexes. For instance, Curtis et al. (2007) and Kaya et al. (2009) highlight divergent routes and oxidative polycondensation strategies, respectively, for synthesizing related compounds, indicating a broad synthetic utility (Curtis et al., 2007); (Kaya et al., 2009).
Molecular Structure Analysis
Structural characterization techniques such as FT-IR, UV–Vis, NMR, and elemental analysis play a crucial role in confirming the molecular structure of synthesized compounds. The work by Kaya et al. (2009) exemplifies the detailed structural elucidation of oligomer and monomer complexes, showcasing the importance of these techniques in understanding the molecular framework of such compounds.
Chemical Reactions and Properties
The reactivity of 2-(Aminomethyl)pyridin-3-ol derivatives facilitates the formation of complex structures and interactions with metals. Alcock et al. (2005) discuss the formation of mononuclear complexes and the self-assembly of multimetallic complexes, highlighting the compound's versatile reactivity and potential in creating intricate molecular architectures (Alcock et al., 2005).
科学的研究の応用
Summary of the Application
“2-(Aminomethyl)pyridin-3-ol” is used in the synthesis of various ionic liquids through the formation of β-amino alcohols as intermediates . It also acts as a chelating ligand for the synthesis of complexes such as zinc picolylamine complex and Cu (II) picolylamine complex .
Results or Outcomes
The outcomes of these reactions are the formation of various ionic liquids and metal complexes. These compounds can have a wide range of applications in areas such as catalysis, materials science, and more .
Application in Heterocyclic Chemistry
Summary of the Application
“2-(Aminomethyl)pyridin-3-ol” is used in reactions with pentafluoro- and pentachloropyridine . The reactions proceed at both the nitrogen and oxygen site depending on the structure of pyridinol. While pyridin-2-ol was found to react as an ambident nucleophile, pyridin-3-ol reacted essentially as an oxygen nucleophile .
Methods of Application
The reactions of pentafluoro- and pentachloropyridines with pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol are reported . The structures of compounds were confirmed by IR spectroscopy, 1H, 13C, and 19F NMR spectroscopy, as well as elemental analysis and X-ray crystallography .
Results or Outcomes
The outcomes of these reactions are the formation of various polysubstituted heterocycles with useful biological properties and pharmaceutical applications .
Application in Antitrypanosomal and Antiplasmodial Activities
Summary of the Application
“2-(Aminomethyl)pyridin-3-ol” can be used to prepare novel 2-aminopyrimidine derivatives . These derivatives have shown significant antitrypanosomal and antiplasmodial activities .
Methods of Application
The 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Results or Outcomes
Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity . The influence of the structural modifications on these activities is discussed .
Application in Anti-tubercular Activities
Summary of the Application
“2-(Aminomethyl)pyridin-3-ol” can be used in the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives have shown significant anti-tubercular activity .
Methods of Application
The specific methods of application or experimental procedures would depend on the exact nature of the derivative being synthesized .
Results or Outcomes
The outcomes of these reactions are the formation of various polysubstituted heterocycles with useful biological properties and pharmaceutical applications .
Application in Antimalarial Activities
Summary of the Application
“2-(Aminomethyl)pyridin-3-ol” can be used to prepare novel 2-aminopyrimidine derivatives . These derivatives have shown significant antimalarial activities .
Methods of Application
The 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Results or Outcomes
Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity . The influence of the structural modifications on these activities is discussed .
Application in Shortening TB Therapy
Summary of the Application
“2-(Aminomethyl)pyridin-3-ol” can be used in the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives have shown significant anti-tubercular activity against Mycobacterium tuberculosis .
Methods of Application
The specific methods of application or experimental procedures would depend on the exact nature of the derivative being synthesized .
Results or Outcomes
The outcomes of these reactions are the formation of various polysubstituted heterocycles with useful biological properties and pharmaceutical applications .
Safety And Hazards
The safety information for 2-(Aminomethyl)pyridin-3-ol indicates that it is a combustible liquid and harmful if swallowed or in contact with skin6. It causes severe skin burns and eye damage, and may cause respiratory irritation6.
将来の方向性
The future directions for 2-(Aminomethyl)pyridin-3-ol are not explicitly mentioned in the search results. However, related compounds such as 2-aminopyrimidines have shown promising antitrypanosomal and antiplasmodial activities, suggesting potential future directions in medicinal chemistry3.
特性
IUPAC Name |
2-(aminomethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-5-6(9)2-1-3-8-5/h1-3,9H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFOVOSDFLKXRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442963 | |
| Record name | 2-Aminomethyl-pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)pyridin-3-ol | |
CAS RN |
194665-89-9 | |
| Record name | 2-Aminomethyl-pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(aminomethyl)pyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



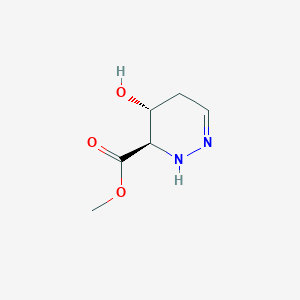
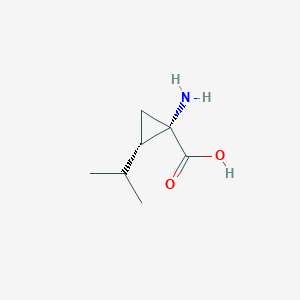


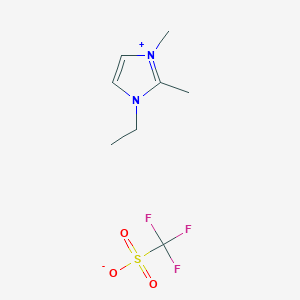
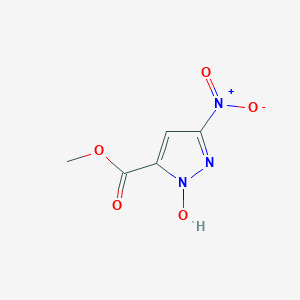
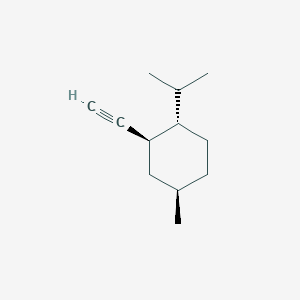
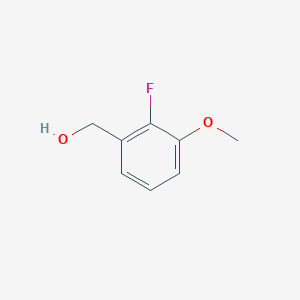
![[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene](/img/structure/B61773.png)
